Methyl 2-[({[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
METHYL 2-(2-{[5-(3-CHLORO-1-BENZOTHIOPHEN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features a benzothiophene core, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(2-{[5-(3-CHLORO-1-BENZOTHIOPHEN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through electrophilic cyclization reactions or coupling reactions . The subsequent steps involve the introduction of the oxadiazole ring and the chlorination of the benzothiophene moiety. The final step is the esterification to form the methyl benzoate derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(2-{[5-(3-CHLORO-1-BENZOTHIOPHEN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted derivatives .
Scientific Research Applications
METHYL 2-(2-{[5-(3-CHLORO-1-BENZOTHIOPHEN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of METHYL 2-(2-{[5-(3-CHLORO-1-BENZOTHIOPHEN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The benzothiophene core can interact with various enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring can also interact with biological molecules, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Sertaconazole: An antifungal agent with a thiophene core.
Uniqueness
METHYL 2-(2-{[5-(3-CHLORO-1-BENZOTHIOPHEN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE is unique due to its combination of a benzothiophene core with an oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C20H14ClN3O4S2 |
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Molecular Weight |
459.9 g/mol |
IUPAC Name |
methyl 2-[[2-[[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C20H14ClN3O4S2/c1-27-19(26)11-6-2-4-8-13(11)22-15(25)10-29-20-24-23-18(28-20)17-16(21)12-7-3-5-9-14(12)30-17/h2-9H,10H2,1H3,(H,22,25) |
InChI Key |
VBFWCMBNBVDQLD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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